2-Butyl-2H-benzo[d][1,2,3]triazole
Overview
Description
2-Butyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The structure of this compound consists of a benzene ring fused with a triazole ring, with a butyl group attached to the nitrogen atom of the triazole ring. This compound exhibits unique chemical and physical properties, making it a valuable component in various applications.
Mechanism of Action
Target of Action
2-Butyl-2H-benzo[d][1,2,3]triazole is a derivative of the benzotriazole class of compounds It’s known that 1,2,3-triazole derivatives have shown anti-che activity by inhibiting both ache and buche activities .
Mode of Action
It’s known that 1,2,3-triazole derivatives interact with the amino acids present in the active site of their target enzymes . This interaction could lead to changes in the enzyme’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential inhibitory effect on ache and buche activities, it could impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives generally possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Result of Action
It’s known that 1,2,3-triazole derivatives can disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
Action Environment
It’s known that 1,2,3-triazole derivatives are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Biochemical Analysis
Biochemical Properties
It is known that benzotriazole derivatives, which 2-Butyl-2H-benzo[d][1,2,3]triazole is a part of, have a broad range of biological activities . They are known to interact with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Cellular Effects
Benzotriazole derivatives have shown to exhibit a broad spectrum of biological properties, including anti-inflammatory, antiplatelet, antimicrobial . These effects suggest that this compound may also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that benzotriazole derivatives form robust thermally stable gels , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems , suggesting that this compound may also interact with enzymes or cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with butyl isocyanate under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with butyl isocyanate in the presence of a strong acid catalyst, such as hydrochloric acid, to form the triazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Butyl-2H-benzo[d][1,2,3]triazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of high-performance materials such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound without the butyl group, widely used as a corrosion inhibitor and in various industrial applications.
1H-Benzotriazole: An isomer of benzotriazole with different substitution patterns, used in similar applications.
2-Methyl-2H-benzo[d][1,2,3]triazole: A methyl-substituted derivative with similar chemical properties and applications.
Uniqueness
2-Butyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and may influence its biological activity and interaction with molecular targets.
Properties
IUPAC Name |
2-butylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDQBZSCVSFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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